molecular formula C21H39ClO3 B587434 rac 2-Oleoyl-3-chloropropanediol CAS No. 915297-48-2

rac 2-Oleoyl-3-chloropropanediol

Cat. No.: B587434
CAS No.: 915297-48-2
M. Wt: 374.99
InChI Key: SQEOYUUMBWVKDM-KTKRTIGZSA-N
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Description

rac 2-Oleoyl-3-chloropropanediol: is a monoacylglycerol compound characterized by the presence of a chloride group at the sn-1 position and an oleic acid moiety at the sn-2 position.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of rac 2-Oleoyl-3-chloropropanediol typically involves the esterification of oleic acid with 3-chloropropane-1,2-diol. This reaction is often catalyzed by acidic or basic catalysts under controlled temperature and pressure conditions .

Industrial Production Methods: Industrial production of this compound may involve multi-step processes, including the purification and isolation of the final product. The use of high-purity reagents and advanced separation techniques ensures the production of a compound with high purity and consistency .

Chemical Reactions Analysis

Types of Reactions: rac 2-Oleoyl-3-chloropropanediol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism of action of rac 2-Oleoyl-3-chloropropanediol involves its interaction with specific molecular targets and pathways:

Properties

IUPAC Name

(1-chloro-3-hydroxypropan-2-yl) (Z)-octadec-9-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H39ClO3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-21(24)25-20(18-22)19-23/h9-10,20,23H,2-8,11-19H2,1H3/b10-9-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQEOYUUMBWVKDM-KTKRTIGZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCC=CCCCCCCCC(=O)OC(CO)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCC/C=C\CCCCCCCC(=O)OC(CO)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H39ClO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80858248
Record name 1-Chloro-3-hydroxypropan-2-yl (9Z)-octadec-9-enoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80858248
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

375.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

915297-48-2
Record name 1-Chloro-3-hydroxypropan-2-yl (9Z)-octadec-9-enoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80858248
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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